![molecular formula C17H19NO2 B5873287 N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a phenylpropanamide derivative that is structurally similar to other compounds with known analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a role in pain and inflammation. This compound has been shown to activate the CB1 and CB2 receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide in lab experiments is its low toxicity profile, which makes it safe for use in animal studies. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide. One area of research is the optimization of the synthesis method to yield higher purity and yield of the compound. Another area of research is the elucidation of the exact mechanism of action of this compound, which would provide insight into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with methanol and paraformaldehyde in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with ammonia to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-13-15-8-5-9-16(12-15)18-17(19)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPKHVSKIQPZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)
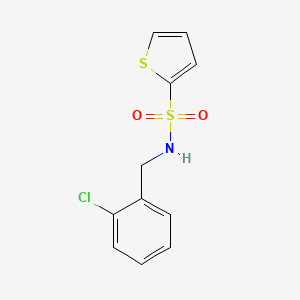
![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)
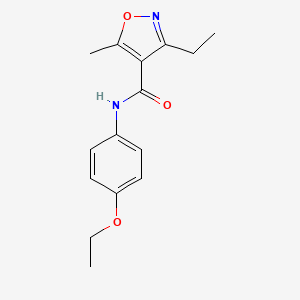
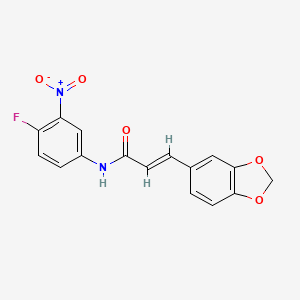
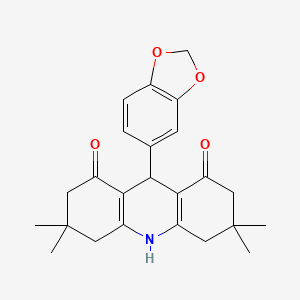

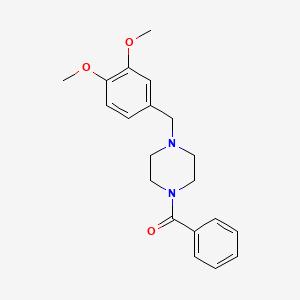
![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)
